![molecular formula C15H20N4O4 B12920306 N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine CAS No. 919772-87-5](/img/structure/B12920306.png)
N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine involves several steps, including the formation of the piperidine ring and the subsequent functionalization of the molecule. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ozone for oxidative cleavage, dimethyl sulfide for reductive workup, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the production of various pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound is known to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share the piperidine moiety but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
919772-87-5 |
|---|---|
Molecular Formula |
C15H20N4O4 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-oxopiperidine-2-carbonyl]amino]-3-(1-prop-2-enylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C15H20N4O4/c1-2-6-19-8-10(16-9-19)7-12(15(22)23)18-14(21)11-4-3-5-13(20)17-11/h2,8-9,11-12H,1,3-7H2,(H,17,20)(H,18,21)(H,22,23)/t11-,12-/m0/s1 |
InChI Key |
WHCDWQGAGODLMZ-RYUDHWBXSA-N |
Isomeric SMILES |
C=CCN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)[C@@H]2CCCC(=O)N2 |
Canonical SMILES |
C=CCN1C=C(N=C1)CC(C(=O)O)NC(=O)C2CCCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)



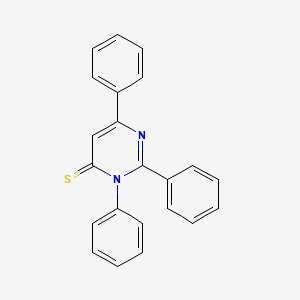
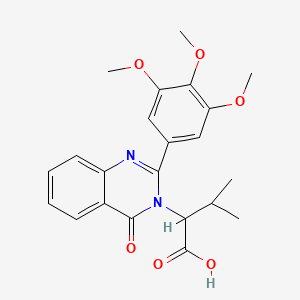

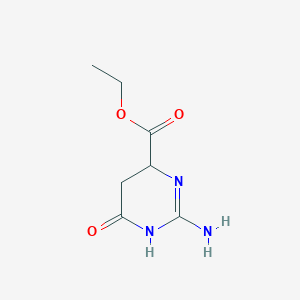
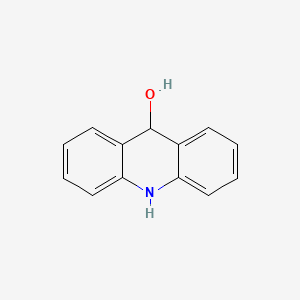

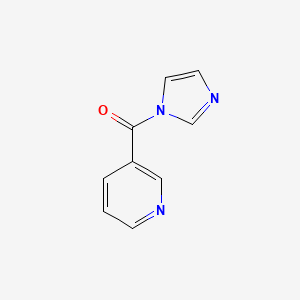

![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)

